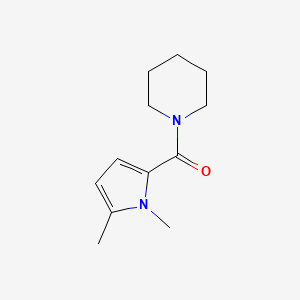
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone, also known as DMQX, is a chemical compound that belongs to the class of quinoline derivatives. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone binds to the AMPA receptor in a competitive manner, blocking the binding of glutamate to the receptor. This prevents the influx of calcium ions into the neuron, which is necessary for the depolarization of the neuron and the transmission of the nerve impulse. By blocking the AMPA receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of synaptic transmission, the reduction of excitatory postsynaptic currents, and the modulation of synaptic plasticity. This compound has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone in lab experiments is its selectivity for the AMPA receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other AMPA receptor antagonists such as CNQX and NBQX.
Zukünftige Richtungen
There are a number of future directions for the use of (2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone in scientific research. One area of interest is the role of the AMPA receptor in the development and progression of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the development of more potent and selective AMPA receptor antagonists for use in both basic and clinical research. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of neurological disorders.
Synthesemethoden
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process starting with commercially available 2,6-dimethylquinoline. The first step involves the protection of the amino group of pyrrolidine with a Boc group. The protected pyrrolidine is then reacted with 2,6-dimethylquinoline in the presence of a coupling agent such as DIC or EDC to form the desired product, this compound. The final product is then purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research as a selective antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in fast synaptic transmission in the central nervous system. By blocking the AMPA receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(2,6-dimethylquinolin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-6-15-13(9-11)10-14(12(2)17-15)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBHTVYRMZDYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
![N-benzyl-2-[(4-benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7504582.png)



![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)


![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)

![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)


